molecular formula C10H20N2S B1490055 3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane CAS No. 1350988-98-5

3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane

Cat. No.: B1490055
CAS No.: 1350988-98-5
M. Wt: 200.35 g/mol
InChI Key: MVRQYXDJZGVVRQ-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane is a specialized chemical compound offered for research and development purposes. This synthetic intermediate features a unique molecular architecture combining pyrrolidine and thiazepane rings, which are privileged structures in medicinal chemistry. Such scaffolds are frequently investigated for their potential biological activity and their utility in the synthesis of more complex molecules. Researchers may explore its application in various fields, including as a building block in organic synthesis or as a potential pharmacophore in drug discovery projects. The mechanism of action for this specific compound is not fully established and is a subject for ongoing research. It is provided with the explicit understanding that it is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for safe handling and use in a controlled laboratory setting.

Properties

CAS No.

1350988-98-5

Molecular Formula

C10H20N2S

Molecular Weight

200.35 g/mol

IUPAC Name

3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane

InChI

InChI=1S/C10H20N2S/c1-2-6-12(5-1)8-10-9-13-7-3-4-11-10/h10-11H,1-9H2

InChI Key

MVRQYXDJZGVVRQ-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2CSCCCN2

Canonical SMILES

C1CCN(C1)CC2CSCCCN2

Origin of Product

United States

Scientific Research Applications

The synthesis of 3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane can involve several organic reactions. Common synthetic routes may include:

  • Multicomponent Reactions (MCRs) : These reactions allow for the rapid assembly of complex molecules, potentially leading to the synthesis of this compound.
  • Functional Group Modifications : The reactivity of the thiazepane ring can be exploited to introduce various substituents that may enhance biological activity.

Case Studies and Research Findings

Although direct studies on this compound are scarce, related compounds have been documented in literature:

  • Anticonvulsant Studies : Research has shown that thiazepane derivatives exhibit significant anticonvulsant activity in animal models. For example, compounds structurally similar to this compound have demonstrated protective effects against seizures induced by chemical agents .
  • Antimicrobial Activity : A review of heterocyclic compounds highlighted that many thiazole and thiazepane derivatives possess notable antimicrobial properties . This suggests that this compound could be explored for similar applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane with analogs sharing the 1,4-thiazepane core or related heterocyclic frameworks.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Key Applications/Properties Synthesis Method Reference
This compound 1,4-thiazepane Pyrrolidinylmethyl (basic, flexible) Fragment libraries, BRD4 inhibitors (discontinued) One-pot synthesis
3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride 1,4-thiazepane 2-Methoxyphenyl (aromatic, planar) Not specified; hydrochloride salt enhances solubility Unspecified
4-(Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane 1,4-thiazepane Benzodioxole carbonyl, difluorophenyl (electron-withdrawing) Screening libraries (high diversity) Custom synthesis
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane 1,4-Diazepane Thiadiazole-phenyl (rigid, π-rich) Unspecified; potential kinase/GPCR modulation Multi-step heterocycle coupling
1,3-Oxazepine derivatives 1,3-Oxazepine Varied (e.g., hydrazones, azetidinones) Antimicrobial/anticancer research Benzimidazole-based synthesis

Structural and Functional Analysis

Core Heterocycle
  • 1,4-Thiazepane vs.
  • 1,4-Thiazepane vs. 1,3-Oxazepine : Oxygen in 1,3-oxazepine () reduces ring strain compared to sulfur-containing analogs but may decrease metabolic stability .
Substituent Effects
  • Pyrrolidinylmethyl Group : The tertiary amine in this compound enhances solubility and basicity, favoring interactions with acidic protein pockets (e.g., bromodomains) . However, its discontinuation suggests challenges in synthesis or pharmacokinetics .
  • Aromatic Substituents : Compounds like 3-(2-methoxyphenyl)-1,4-thiazepane () and 4-(benzodioxole-5-carbonyl)-1,4-thiazepane () introduce planar, π-rich moieties, which may improve target binding via hydrophobic/π-π interactions but reduce solubility without salt forms .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane typically follows a multi-step approach:

  • Step 1: Preparation of suitable acyclic precursors containing both sulfur and nitrogen functionalities.
  • Step 2: Cyclization to form the seven-membered 1,4-thiazepane ring.
  • Step 3: Introduction or retention of the pyrrolidin-1-ylmethyl substituent at the 3-position.

The key challenge is efficient ring closure to form the thiazepane ring without side reactions and with good yield.

Cyclization Methods for 1,4-Thiazepane Ring Formation

Microwave-Assisted Cyclization of Thioamido Alcohols

A highly efficient method involves microwave-assisted ring closure of thioamido alcohol precursors promoted by trimethylsilyl polyphosphate esters (PPSE) under solvent-free conditions. This method was demonstrated for related 1,3-thiazepines and can be adapted for 1,4-thiazepanes.

  • Procedure:

    • Precursors such as 4-thioamidobutanols are prepared from 4-aminobutanol derivatives.
    • Cyclization is performed by heating with PPSE at 90 °C under microwave irradiation for a few minutes.
    • The reaction likely proceeds via an intramolecular nucleophilic substitution (S_N2-type displacement) of an activated hydroxyl group by sulfur.
  • Outcomes:

    • Yields range from 60% to 75% for related thiazepine systems.
    • The reaction is metal-free, catalyst-free, and rapid (minutes).
    • The method tolerates various substituents, including alkyl and aryl groups.
Parameter Condition Result
Temperature 90 °C Optimal for cyclization
Time 1–8 minutes (microwave) Rapid reaction
Reagent PPSE (trimethylsilyl polyphosphate ester) Effective dehydrating agent
Solvent Solvent-free Green chemistry advantage
Yield 61–73% Good to excellent

This method is adaptable for the synthesis of 1,4-thiazepanes by choosing appropriate precursors.

One-Pot Conjugate Addition and Acylation

Another approach involves a one-pot synthesis combining conjugate addition of thiol-containing amines and intramolecular acylation to form the thiazepane ring:

  • Procedure:

    • A thiol-amine such as cysteamine or its derivatives reacts with an α,β-unsaturated carbonyl compound (e.g., acrylic acid derivatives).
    • The conjugate addition is followed by intramolecular cyclization to form the thiazepane ring.
    • Subsequent reduction steps can convert thiazepanones to thiazepanes.
  • Advantages:

    • One-pot, operationally simple.
    • Allows introduction of diverse substituents.
    • Improved yields and diastereoselectivity compared to stepwise methods.
Step Reagents/Conditions Notes
Conjugate addition Cysteamine derivatives, acrylic acids Forms thiazepanone intermediate
Intramolecular acylation Acid catalysis or heating Ring closure step
Reduction NaBH4/I2 or borane dimethylsulfide Converts thiazepanone to thiazepane
Yield Moderate to high Dependent on substrate

This method has been shown to improve synthesis time and scope for 1,4-thiazepanes and is applicable to derivatives like this compound.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Preparation of thioamido alcohol From 4-aminobutanol derivatives High Via diacylation/thionation/deprotection sequence
2 Microwave-assisted cyclization PPSE, 90 °C, microwave, solvent-free 61–73 Rapid ring closure to 1,4-thiazepane
3 Substitution with pyrrolidine Nucleophilic substitution or pre-functionalized precursor Variable Introduces pyrrolidin-1-ylmethyl group

Research Findings and Optimization Notes

  • Catalysts and reagents: PPSE is preferred for cyclization due to its efficiency and mild conditions.
  • Microwave irradiation: Significantly reduces reaction times compared to conventional heating.
  • Solvent-free conditions: Enhance reaction rates and reduce environmental impact.
  • Yields: Optimization of base (e.g., triethylamine, DMAP) in precursor synthesis improves overall yield.
  • Side reactions: Mitsunobu conditions may lead to pyrrolidine derivatives rather than desired thiazepines, indicating the need for careful reagent choice.
  • Reduction steps: Sodium borohydride/iodine or borane dimethylsulfide effectively reduce thiazepanones to thiazepanes.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Microwave-assisted cyclization PPSE, 90 °C, solvent-free, microwave Fast, high yield, metal-free Requires precursor preparation
One-pot conjugate addition/acylation Cysteamine derivatives, acrylic acids, acid catalysis Operationally simple, diverse scope Moderate diastereoselectivity
Nucleophilic substitution Halogenated thiazepane + pyrrolidine Direct introduction of substituent May require multiple steps

Q & A

Basic Question: What are the standard synthetic routes for 3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,4-thiazepane core followed by functionalization at the 3-position. Key steps include:

  • Nucleophilic substitution to introduce the pyrrolidine moiety.
  • Ring-closing strategies (e.g., thioether formation via sulfur insertion).
  • Purification using column chromatography or recrystallization to achieve >95% purity.
    Optimization requires monitoring reaction intermediates via TLC or HPLC and adjusting stoichiometry of reagents (e.g., excess pyrrolidine to drive substitution). Control of temperature (e.g., 40–60°C for ring closure) and inert atmospheres minimizes side reactions .

Advanced Question: How can computational methods predict the stereoelectronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

  • Conformational flexibility of the thiazepane ring and pyrrolidine substituent.
  • Electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Frontier Molecular Orbital (FMO) analysis to predict reactivity in cross-coupling or oxidation reactions.
    Software like Gaussian or ORCA, combined with molecular docking (AutoDock Vina), can correlate electronic properties with biological target interactions .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry (e.g., thiazepane ring protons at δ 3.1–3.5 ppm, pyrrolidine CH2_2 at δ 2.5–2.8 ppm).
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI+ for molecular ion [M+H]+^+).
  • IR Spectroscopy : Stretching vibrations for C-S (650–750 cm1^{-1}) and tertiary amine N-H (3300–3500 cm1^{-1}) .

Advanced Question: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Systematic substituent variation : Modify the pyrrolidine moiety (e.g., replace with piperidine) or thiazepane ring size.
  • In vitro assays : Compare binding affinity (e.g., IC50_{50} values) across analogs using standardized protocols (e.g., radioligand displacement for receptor targets).
  • Statistical analysis : Apply multivariate regression to identify structural descriptors (e.g., logP, polar surface area) correlating with activity discrepancies .

Basic Question: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DCM, THF).
  • Waste disposal : Neutralize acidic/basic byproducts before disposal.
  • Emergency procedures : Immediate rinsing for skin/eye contact and documentation of Material Safety Data Sheets (MSDS) .

Advanced Question: How to design in vivo studies to assess neuropharmacological potential while minimizing toxicity?

Methodological Answer:

  • Dose-ranging studies : Start with 1/10th of the predicted effective dose (based on in vitro IC50_{50}) in rodent models.
  • Behavioral assays : Use Morris water maze for cognitive effects or rotarod tests for motor function.
  • Toxicokinetics : Monitor plasma half-life, brain penetration (BBB permeability via LC-MS/MS), and histopathology of liver/kidney post-mortem .

Basic Question: What are the key physicochemical properties influencing solubility and formulation?

Methodological Answer:

  • logP : Calculate via HPLC (C18 column) to estimate lipophilicity (target logP ~2–3 for blood-brain barrier penetration).
  • pH-solubility profile : Use shake-flask method across pH 1–10.
  • Salt formation : Screen with counterions (e.g., HCl, citrate) to enhance aqueous solubility for intravenous administration .

Advanced Question: How can reaction mechanisms for unexpected byproducts be elucidated?

Methodological Answer:

  • Isolation and characterization : Use preparative HPLC to isolate byproducts, followed by 1^1H NMR and HRMS.
  • Kinetic studies : Vary reaction time/temperature to track intermediate formation (e.g., via in situ FTIR).
  • Computational modeling : Simulate transition states to identify competing pathways (e.g., SN1 vs. SN2 in substitution reactions) .

Basic Question: What quality control assays ensure batch-to-batch consistency?

Methodological Answer:

  • HPLC-DAD : Purity assessment (>98% by area normalization).
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperature for stability .

Advanced Question: How to validate molecular targets using CRISPR/Cas9 knockout models?

Methodological Answer:

  • Gene editing : Design sgRNAs targeting putative receptors (e.g., GPCRs) in HEK293 cells.
  • Functional assays : Measure cAMP or calcium flux in knockout vs. wild-type cells.
  • Rescue experiments : Re-express the target protein to confirm activity restoration .

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